dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the reaction with benzaldehyde derivatives to introduce the phenyl groups. The final step involves the cyclization with diethyl acetylenedicarboxylate under specific conditions to form the dihydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
- Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, for example, may enhance its solubility and interaction with biological targets compared to similar compounds .
Biological Activity
Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines and pyrazoles. Its structural uniqueness suggests potential biological activities that merit detailed exploration. This article synthesizes available research findings, focusing on the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C39H34N3O5, with a molecular weight of 643.7 g/mol. It features a dihydropyridine core substituted with both pyrazole and ethoxyphenyl groups, which are known to influence its biological behavior.
Property | Value |
---|---|
Molecular Formula | C39H34N3O5 |
Molecular Weight | 643.7 g/mol |
IUPAC Name | This compound |
Purity | Typically 95% |
Pharmacological Properties
Dibenzyl derivatives have been studied for a variety of biological activities:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine have shown inhibitory effects on pro-inflammatory cytokines like TNF-α and IL-6 in various models .
- Antimicrobial Activity : Studies have reported that certain pyrazole derivatives demonstrate antimicrobial effects against various bacterial strains. For example, compounds were tested against E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
- Anticancer Potential : The structural components of dibenzyl derivatives suggest potential anticancer activity. Some studies have highlighted their effectiveness in reducing tumor growth in animal models through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds containing the pyrazole moiety have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a critical role in inflammation pathways.
- Receptor Binding : Molecular docking studies indicate that these compounds can bind effectively to specific receptors involved in inflammatory responses and cancer progression .
Study on Anti-inflammatory Effects
In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Efficacy Assessment
Burguete et al. evaluated the antimicrobial properties of various pyrazole derivatives against Mycobacterium tuberculosis and several bacterial strains. The study found that certain compounds showed remarkable inhibitory activity at low concentrations, suggesting their potential as therapeutic agents against resistant strains .
Properties
CAS No. |
438458-58-3 |
---|---|
Molecular Formula |
C40H37N3O5 |
Molecular Weight |
639.7 g/mol |
IUPAC Name |
dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C40H37N3O5/c1-4-46-33-22-20-31(21-23-33)38-34(24-43(42-38)32-18-12-7-13-19-32)37-35(39(44)47-25-29-14-8-5-9-15-29)27(2)41-28(3)36(37)40(45)48-26-30-16-10-6-11-17-30/h5-24,37,41H,4,25-26H2,1-3H3 |
InChI Key |
LVIDPRRZFGXNBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC4=CC=CC=C4)C)C)C(=O)OCC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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